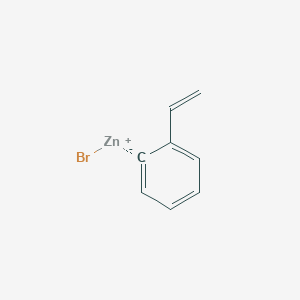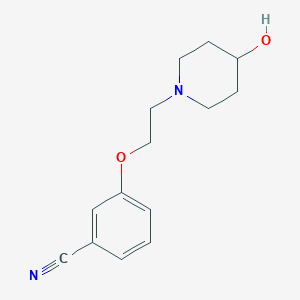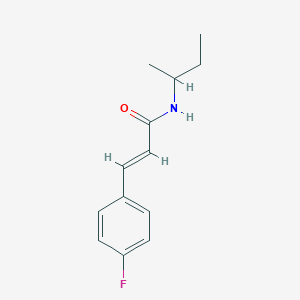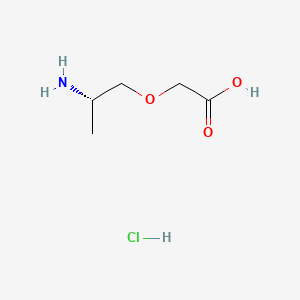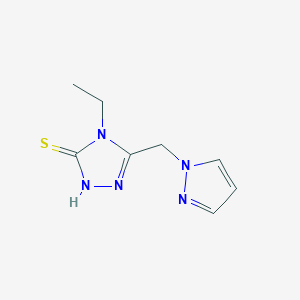
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
The synthesis of 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbodithioate with 1H-pyrazole-1-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms under basic conditions.
Aplicaciones Científicas De Investigación
4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol include other triazole and pyrazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:
1,2,4-Triazole-3-thiol: Known for its antifungal properties.
5-(1H-pyrazol-1-ylmethyl)-1,2,4-triazole: Used in the synthesis of pharmaceuticals.
4-ethyl-1,2,4-triazole: Exhibits antimicrobial activity.
Propiedades
Fórmula molecular |
C8H11N5S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
4-ethyl-3-(pyrazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11N5S/c1-2-13-7(10-11-8(13)14)6-12-5-3-4-9-12/h3-5H,2,6H2,1H3,(H,11,14) |
Clave InChI |
AJUJNHIZGWNNNK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NNC1=S)CN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)

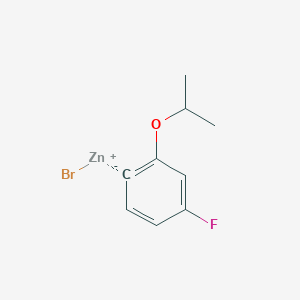
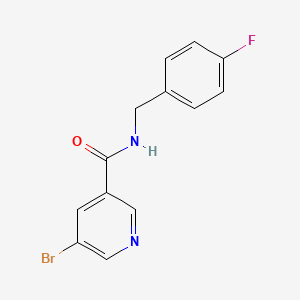

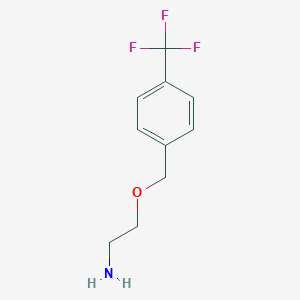
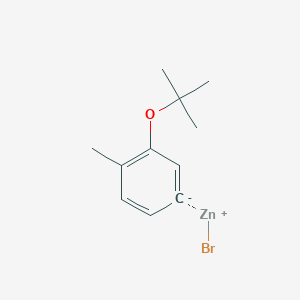
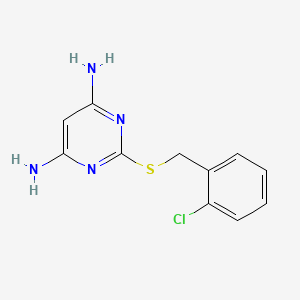

![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
